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Compound of Interest

Compound Name: 2,6-Difluoro-4-iodophenol

cat. No.: B1418842

An In-Depth Technical Guide to 2,6-Difluoro-4-iodophenol: Synthesis, Characterization, and
Application

Abstract

This technical guide provides a comprehensive overview of 2,6-difluoro-4-iodophenol, a
halogenated aromatic compound of significant interest to researchers in synthetic chemistry,
drug discovery, and materials science. The unique substitution pattern—two electron-
withdrawing fluorine atoms ortho to the hydroxyl group and an iodine atom at the para position
—imparts a distinct combination of reactivity and physicochemical properties. This document
details the synthesis, spectroscopic characterization, safety protocols, and key applications of
this versatile building block, with a focus on its utility in palladium-catalyzed cross-coupling
reactions. The insights provided herein are intended to equip researchers, scientists, and drug
development professionals with the technical knowledge required to effectively utilize 2,6-
difluoro-4-iodophenol in their research endeavors.

Physicochemical Properties and Safety Data

2,6-Difluoro-4-iodophenol is a crystalline solid at room temperature, appearing as a pale
cream to cream powder.[1][2] Its fluorine substituents significantly influence the acidity of the
phenolic hydroxyl group, while the carbon-iodine bond serves as a highly reactive site for
synthetic transformations.[3]

Key Properties
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Property Value Source(s)
CAS Number 950858-06-7 [4][5]
Molecular Formula CeHsF210 [4]
Molecular Weight 255.99 g/mol [6]
Appearance Pale cream to cream crystals 1]
or powder

Melting Point 70°C to 73°C [6]
Solubility Insoluble in water [5]
Purity (Typical) >98.5% (GC) [1]
SMILES OC1=C(F)C=C(l)C=C1F [2]
InChi Key LHUADYKKTXZZMQ- 2]

UHFFFAOYSA-N

Safety and Handling

As a halogenated phenol, 2,6-difluoro-4-iodophenol requires careful handling in a well-
ventilated area, preferably within a chemical fume hood. It is harmful if swallowed, causes skin
irritation, and serious eye irritation.[6] Appropriate personal protective equipment (PPE),
including safety goggles, gloves, and a lab coat, must be worn at all times. The compound is
light-sensitive and should be stored in a tightly sealed container in a cool, dry place, away from
oxidizing agents.[6]

Synthesis and Purification

The synthesis of 2,6-difluoro-4-iodophenol is most reliably achieved via a two-step process
starting from commercially available 2,6-difluoroaniline. The first step involves the conversion of
the aniline to its corresponding phenol, 2,6-difluorophenol, via a diazotization-hydrolysis
reaction. The subsequent step is the regioselective iodination at the para position.

Synthesis Workflow
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Step 1: Synthesis of 2,6-Difluorophenol

(Z,G-Difluoroaniline)

1. H2SO4, H20
2. NaNOz, -5to 0°C

(Diazonium Salt Intermediate)

H2S0a4, CuSOas, H20
Reflux & Distill

(2,6—Dif|uorophenoD

Step 2: lodination

(Z,G-DiﬂuorophenoD

I2, NaHCOs
H20, 20°C

(2,6—Dif|u0ro—4—iodophenoD

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of 2,6-Difluoro-4-iodophenol.

Experimental Protocol: Synthesis of 2,6-Difluorophenol
from 2,6-Difluoroaniline
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This protocol is adapted from established methods for the conversion of anilines to phenols.[7]

[8]

Diazotization: In a reactor cooled to -5°C, add 30% aqueous sulfuric acid followed by 2,6-
difluoroaniline (1.0 eq). Stir vigorously to achieve complete dissolution.

Slowly add a 30% aqueous solution of sodium nitrite (1.05 eq) while maintaining the
temperature between -5 and 0°C.

Continue stirring for 2 hours at this temperature. The formation of the diazonium salt is
critical and temperature control is paramount to prevent decompaosition.

Filter the reaction mixture to remove any solids. Decompose excess nitrous acid by adding a
small amount of urea until a starch-iodide paper test is negative.

Hydrolysis: In a separate flask equipped for distillation, prepare a refluxing mixture of 50%
agueous sulfuric acid and copper(ll) sulfate (catalytic amount).

Slowly add the cold diazonium salt solution to the refluxing sulfuric acid mixture. The 2,6-
difluorophenol product will form and co-distill with water.

Collect the distillate, separate the organic layer, dry it over anhydrous magnesium sulfate,
and purify by vacuum distillation to yield pure 2,6-difluorophenol.

Experimental Protocol: lodination of 2,6-Difluorophenol

This procedure is based on a general method for the regioselective iodination of activated
phenols.[9]

e To a stirred solution of 2,6-difluorophenol (1.0 eq) in water, add sodium bicarbonate (1.3 eq)
followed by iodine (1.1 eq).

o Seal the reaction flask and stir at room temperature (approx. 20°C) for 24 hours. The
reaction progress can be monitored by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
thiosulfate (Na2S20s3) and stir for 1 hour to consume any unreacted iodine.
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o Extract the product with an organic solvent such as diethyl ether or dichloromethane (2x
volumes).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate
(MgSO0a), and filter.

» Remove the solvent under reduced pressure to yield the crude 2,6-difluoro-4-iodophenol,
which can be further purified by recrystallization or column chromatography.

Spectroscopic and Structural Analysis

The structural confirmation of 2,6-difluoro-4-iodophenol relies on a combination of
spectroscopic techniques. While a public database spectrum is not readily available, the
expected data can be reliably predicted based on the analysis of structurally similar
compounds.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine atoms and the iodine atom exert predictable electronic effects on the aromatic ring,
influencing the chemical shifts of the protons and carbons.

Predicted *H and 3C NMR Data (in CDCIs):
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Predicted
Chemical Shift

(6, ppm)

Nucleus

Multiplicity

Coupling
Constant(s)

Justification /
Notes

H ~7.2-7.4 Triplet (1)

JH-F = 8-10 Hz

The two
equivalent
aromatic protons
(H-3, H-5) are
coupled to the
two adjacent

fluorine atoms.

Broad Singlet (br

H ~5.0-6.0
s)

The phenolic -
OH proton. Its
shift is
concentration-
dependent and it
may exchange
with D20.

13C ~150 - 153 Triplet (t)

JC-F = 240-250
Hz

C-2 and C-6
carbons directly
bonded to
fluorine, showing
a large one-bond

C-F coupling.

13C ~125 - 128 Triplet (t)

JC-F =10-15 Hz

C-3and C-5
carbons, coupled
to the adjacent

fluorine atoms.

13C ~135-138 Singlet (s)

C-1 carbon
bearing the

hydroxyl group.

13C ~80 - 85 Singlet (s)

C-4 carbon
attached to the
heavy iodine

atom, which
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induces a
significant upfield
shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the
molecule.[1]

O-H Stretch: A broad band is expected in the region of 3200-3550 cm~1, characteristic of the
phenolic hydroxyl group.[12]

e C-O Stretch: A strong absorption band around 1200-1260 cm~! is indicative of the aryl C-O
stretching vibration.

e C=C Aromatic Stretch: Multiple sharp peaks are expected in the 1450-1600 cm~1 region.

o C-F Stretch: Strong, characteristic absorption bands for aryl C-F bonds are expected
between 1100-1300 cm~1.

o C-| Stretch: A weaker absorption is expected in the far-infrared region, typically around 500-
600 cm™1,

Mass Spectrometry (MS)

In mass spectrometry, 2,6-difluoro-4-iodophenol would show a distinct molecular ion peak
(M*) at m/z 256. The isotopic pattern would be characteristic of a molecule containing one
iodine atom. The primary fragmentation pathway would likely involve the loss of the iodine atom
(M-127), leading to a significant fragment ion.

Reactivity and Applications in Synthetic Chemistry

The primary synthetic utility of 2,6-difluoro-4-iodophenol stems from the high reactivity of the
carbon-iodine bond, making it an excellent substrate for palladium-catalyzed cross-coupling
reactions.[3] Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig
couplings allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds
at the 4-position.[13][14][15]
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Utility in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C
bonds.[13] 2,6-difluoro-4-iodophenol is an ideal electrophilic partner due to the C-1 bond's
susceptibility to oxidative addition to a Pd(0) catalyst.[16][17]

Caption: General scheme of a Suzuki-Miyaura reaction using 2,6-Difluoro-4-iodophenol.

This reactivity allows chemists to use 2,6-difluoro-4-iodophenol as a scaffold, introducing a
wide variety of substituents (aryl, heteroaryl, vinyl groups) at the para-position to generate
libraries of novel compounds for further investigation.

Applications in Drug Discovery

Halogenated phenols are privileged structures in medicinal chemistry. The introduction of
fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug
candidate. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, crucial

for target engagement.

Scaffold for Library Synthesis

The synthetic versatility of 2,6-difluoro-4-iodophenol makes it an invaluable starting material
for generating diverse chemical libraries for high-throughput screening.
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2,6-Difluoro-4-iodophenol Library of Boronic Acids
(Core Scaffold) R1-B(OH)2, R2-B(OH)2, etc.

Suzuki Coupling Reaction

Diverse Library of
Substituted Difluorophenols

High-Throughput Screening
(e.g., Kinase Assays)

Hit Identification & Lead Optimization

Click to download full resolution via product page

Caption: Conceptual workflow for using 2,6-Difluoro-4-iodophenol in a drug discovery
program.

Bioisostere and Modulator of Physicochemical
Properties

The difluorophenol motif can serve as a bioisostere for other functional groups, such as a
catechol, while offering improved pharmacokinetic properties. Furthermore, the electron-
withdrawing nature of the fluorine atoms lowers the pKa of the phenol, potentially improving its
bioavailability and interaction with biological targets. While direct applications of 2,6-difluoro-4-
iodophenol in approved drugs are not widely documented, structurally related compounds
have shown significant biological activity. For instance, 2,6-disubstituted-4-halophenols like 2,6-
diprenyl-4-iodophenol have been investigated as potent inhibitors of mitochondrial lipid
peroxidation, highlighting the potential of this compound class in antioxidant research.[18]
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Conclusion

2,6-Difluoro-4-iodophenol is a highly functionalized and synthetically valuable molecule. Its
well-defined structure, characterized by ortho-fluorine atoms and a para-iodine atom, provides
a predictable platform for chemical modification. The robust protocols for its synthesis and its
exceptional utility in palladium-catalyzed cross-coupling reactions make it a powerful tool for
medicinal chemists and materials scientists. This guide has outlined its core properties,
synthesis, characterization, and applications, providing a solid foundation for researchers to
leverage this key building block in the development of novel molecules and functional
materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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